molecular formula C21H16FN3O B11113402 2-fluoro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

2-fluoro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Cat. No.: B11113402
M. Wt: 345.4 g/mol
InChI Key: QRTZYSAREISADL-UHFFFAOYSA-N
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Description

2-FLUORO-N-(4-{8-METHYLIMIDAZO[12-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve elevated temperatures and neutral or weakly basic organic solvents .

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridines often utilize solid support catalysts such as Al2O3 and TiCl4. These methods are designed to be high-yielding and scalable, suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-(4-{8-METHYLIMIDAZO[12-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, iodine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions typically yield halogenated imidazo[1,2-a]pyridines .

Mechanism of Action

The mechanism of action of 2-FLUORO-N-(4-{8-METHYLIMIDAZO[12-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of cyclin-dependent kinases (CDKs) and GABA A receptors, which play crucial roles in cell cycle regulation and neurotransmission, respectively .

Properties

Molecular Formula

C21H16FN3O

Molecular Weight

345.4 g/mol

IUPAC Name

2-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H16FN3O/c1-14-5-4-12-25-13-19(24-20(14)25)15-8-10-16(11-9-15)23-21(26)17-6-2-3-7-18(17)22/h2-13H,1H3,(H,23,26)

InChI Key

QRTZYSAREISADL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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